UCSF678

Description

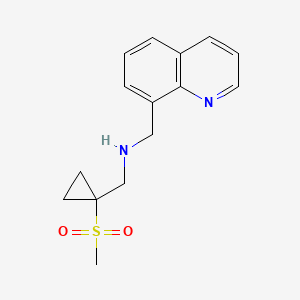

N-[(1-Methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine is a synthetic organic compound featuring a quinoline core substituted at the 8-position with a methanamine group. The methanamine moiety is further modified with a 1-methylsulfonylcyclopropylmethyl substituent, introducing a cyclopropane ring and a sulfonyl group.

Propriétés

IUPAC Name |

N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-20(18,19)15(7-8-15)11-16-10-13-5-2-4-12-6-3-9-17-14(12)13/h2-6,9,16H,7-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZCYVWXYHEXTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1(CC1)CNCC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of quinoline with a suitable alkylating agent to introduce the methanamine group. The cyclopropyl group is then introduced through a cyclopropanation reaction, followed by the addition of the methylsulfonyl group using a sulfonylating agent such as methanesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

Structure and Composition

- Chemical Formula: C15H18N2O2S

- IUPAC Name: N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine

- Molecular Weight: 290.38 g/mol

Pharmacological Studies

UCSF-678 has been studied for its role as a selective agonist of the 5-HT5A receptor, which is implicated in various neurological processes. Research indicates that UCSF-678 exhibits significant binding affinity to the 5-HT5A receptor with an IC50 value of approximately 42 nM, suggesting its potential use in treating disorders related to serotonin signaling .

Antidepressant Research

Given its interaction with serotonin receptors, UCSF-678 is being explored for antidepressant properties. A study highlighted that compounds targeting the 5-HT5A receptor could modulate mood and anxiety-related behaviors, indicating a pathway for developing novel antidepressants .

Cancer Research

Preliminary studies suggest that UCSF-678 may have anticancer properties. Its ability to influence cell signaling pathways involved in tumor growth and metastasis is under investigation. The compound's unique structure allows it to interact with specific cellular targets, potentially leading to new cancer therapies .

Neuropharmacology

Research into UCSF-678's effects on neurodegenerative diseases is ongoing. Its selective activity on serotonin receptors may offer insights into mechanisms underlying conditions such as Alzheimer's disease and Parkinson's disease, where serotonin dysregulation is often observed .

Case Study 1: UCSF-678 in Depression Models

A study published in a peer-reviewed journal evaluated the effects of UCSF-678 on animal models of depression. The results indicated a significant reduction in depressive-like behaviors when administered at specific dosages compared to control groups, underscoring its potential as an antidepressant agent .

Case Study 2: In Vitro Cancer Cell Line Studies

In vitro experiments using various cancer cell lines demonstrated that UCSF-678 could inhibit cell proliferation and induce apoptosis in certain types of cancer cells. These findings suggest that further exploration of UCSF-678 could lead to the development of effective cancer treatments .

Mécanisme D'action

The mechanism of action of N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s unique features can be contextualized by comparing it to derivatives from the provided evidence:

(a) Benzimidazole Derivatives (B1 and B8)

- B1 : N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline

- B8 : N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide

- Comparison: Core Structure: Benzimidazole (B1, B8) vs. Quinoline (Target). Benzimidazoles are bicyclic aromatic systems with two nitrogen atoms, whereas quinolines feature a fused benzene-pyridine ring. Substituents: B1 and B8 incorporate methoxy/aniline and acetamide groups, respectively, while the target compound includes a methylsulfonylcyclopropylmethyl group. The cyclopropane ring in the target may enhance steric hindrance or conformational rigidity compared to the linear chains in B1/B6.

(b) Acetamide Derivative (9a)

- Structure : N-(2-Acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide

- Comparison :

- Functional Groups : Both compounds feature sulfonamide/acetamide linkages. However, the target’s methylsulfonyl group differs from the acetamide in 9a, which may alter solubility and hydrogen-bonding capacity.

- Ring Systems : The oxetane ring in 9a provides a strained oxygen-containing heterocycle, contrasting with the cyclopropane in the target. These differences could impact metabolic stability and bioavailability.

(c) Chromatographic Behavior of Dinitrobenzoyl Esters

- Relevance: The separation of enantiomers like N-(3,5-dinitrobenzoyl)alanine methyl ester on chiral stationary phases (CSPs) highlights the importance of functional groups in analytical profiling. For the target compound, the quinoline core and sulfonyl group may influence retention times and enantioselectivity in similar chromatographic systems.

Physicochemical and Pharmacokinetic Properties (Hypothetical Data Table)

Methodological Insights

- Structural Determination : Programs like SHELX are pivotal for resolving complex structures, including cyclopropane-containing compounds. The target’s cyclopropane ring would require precise refinement due to its small bond angles (≈60°), a task achievable with SHELXL’s robust algorithms.

- Analytical Chemistry : The chromatographic techniques described for dinitrobenzoyl esters could be adapted to analyze the target compound, particularly for enantiomeric purity if chiral centers are present.

Activité Biologique

N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article reviews the existing literature on its biological activity, including structure-activity relationships, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of a quinoline moiety, which is known for its diverse biological activities. The specific structural features include:

- Molecular Formula : C15H18N2O2S

- Molecular Weight : 290.38 g/mol

- CAS Number : Not explicitly available in the provided data.

Research indicates that quinoline derivatives, including N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine, may exert their biological effects through multiple mechanisms:

- Inhibition of Kinases : Quinoline derivatives are known to inhibit various kinases, including c-Met and other receptor tyrosine kinases, which play crucial roles in tumor growth and metastasis .

- Antioxidant Activity : Some studies suggest that these compounds may exhibit antioxidant properties, which can be beneficial in reducing oxidative stress in cells .

- Anti-inflammatory Effects : Quinoline compounds have also been studied for their anti-inflammatory effects, potentially modulating pathways involved in inflammation and pain .

Biological Activity Overview

The biological activities of N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine can be summarized in the following table:

Case Study 1: Inhibition of c-Met Kinase

A study conducted on various quinoline derivatives demonstrated that certain modifications to the quinoline structure could enhance c-Met kinase inhibition. N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine was included in virtual screening studies that indicated promising activity against this target .

Case Study 2: Toxicity Profiling

In silico toxicity profiling has been performed on related quinoline compounds, highlighting the need for careful assessment of potential side effects. The compound exhibited a favorable toxicity profile compared to other derivatives tested, suggesting it may be a safer option for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.